molecular formula C18H16N2O3 B12752347 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 109317-84-2

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B12752347
CAS No.: 109317-84-2
M. Wt: 308.3 g/mol
InChI Key: DDYYUVJVLQNQKS-UHFFFAOYSA-N
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Description

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,2-diphenylethylamine with barbituric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its unique structure, which imparts distinct pharmacological properties.

Properties

CAS No.

109317-84-2

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

5-(1,2-diphenylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O3/c21-16-15(17(22)20-18(23)19-16)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H2,19,20,21,22,23)

InChI Key

DDYYUVJVLQNQKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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